Allosecurinin

Übersicht

Beschreibung

Synthesis Analysis

Allosecurinin's synthesis has been achieved through various innovative approaches. Bardají et al. (2008) described a diastereoselective synthesis of allosecurinine and its analog, viroallosecurinine, from menisdaurilide, highlighting a vinylogous Mannich reaction as a pivotal step (Bardají et al., 2008). Furthermore, Leduc and Kerr (2008) detailed the total synthesis of (-)-allosecurinine, starting from the leaves of Securinega suffruticosa and employing a methodology that allows easy access to pyrrolidines (Leduc & Kerr, 2008).

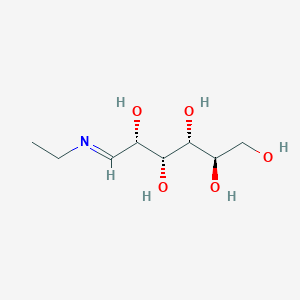

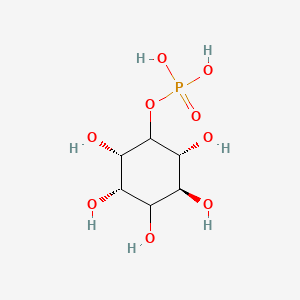

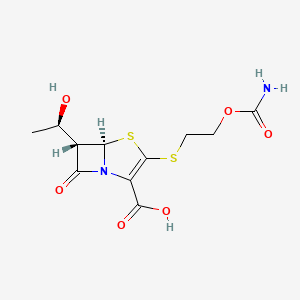

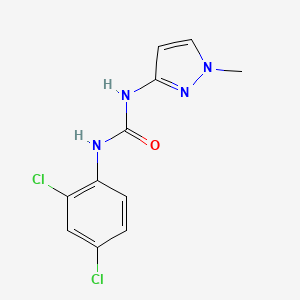

Molecular Structure Analysis

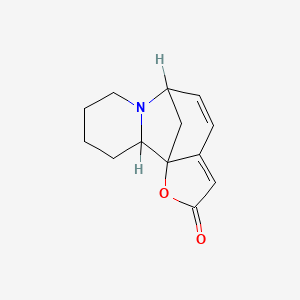

The molecular structure of allosecurinin, characterized by its complex ring system, has been a focus of several research endeavors. Kammler et al. (2003) presented an asymmetric synthesis of the tricyclic core structure of allosecurinine, employing a chiral enamide for high diastereoselectivity (Kammler, Polborn, & Wanner, 2003).

Chemical Reactions and Properties

Chemical reactions specific to allosecurinin, including isomerization and cycloaddition, have been explored to understand its reactivity and to facilitate its synthesis. Sampath, Lee, and Loh (2011) discussed a phosphine-catalyzed one-pot isomerization and [2 + 3]-cycloaddition with imines, showcasing an efficient route to synthesize allosecurinine (Sampath, Lee, & Loh, 2011).

Physical Properties Analysis

The physical properties of allosecurinin, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. However, detailed studies on these aspects are less common in the literature, highlighting a potential area for future research.

Chemical Properties Analysis

The chemical properties of allosecurinin, including its stability, reactivity with different chemical agents, and degradation pathways, were elucidated by Horii et al. (1965), who detailed the degradations of allosecurinine and provided insights into its relative configuration through comparison with synthetic specimens (Horii et al., 1965).

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Allosecurinin, an alkaloid, has been studied for its antifungal properties. A study by Singh, Pandey, and Singh (2007) evaluated the effect of allosecurinine alkaloid on the spore germination of various saprophytic and pathogenic fungi, including Alternaria alternala, A. solani, and others. The study found that allosecurinine inhibited the spore germination of all tested fungi, with certain fungi showing complete inhibition at very low concentrations (Singh, Pandey, & Singh, 2007).

Synthetic Chemistry and Biological Activity

In the field of synthetic chemistry, allosecurinine has garnered interest due to its complex ring system and biological activities. It has been associated with activities like antimalarial, antibiotic, and antifungal properties. This interest led to the total synthesis of (-)-allosecurinine by Andrew Leduc and M. Kerr in 2008, highlighting the compound's synthetic challenge and potential biological applications (Leduc & Kerr, 2008).

Securinega Alkaloids and Their Bioactivities

Allosecurinine is part of the Securinega alkaloids, which have been of significant interest due to their potent bioactivities. Studies have focused on the synthesis and structure of these alkaloids, including allosecurinine. Robin Wehlauch and K. Gademann (2017) discussed the structures and syntheses of representative Securinega alkaloids, highlighting their complex tetracyclic structural framework and potential bioactivities (Wehlauch & Gademann, 2017).

Application in Synthesis Techniques

The synthesis of allosecurinine has also been a focus in studies exploring new synthetic techniques. For example, a study reported a phosphine-catalyzed one-pot isomerization and cycloaddition method for synthesizing 2,5-syn di-substituted pyrrolines, demonstrating its utility in the efficient formal synthesis of allosecurinine (Sampath, Lee, & Loh, 2011).

Degradation Studies

Understanding the degradation of allosecurinine has also been an area of research. Horii et al. (1965) conducted studies on the degradations of allosecurinine, which helped in understanding its relative configuration and further chemical properties (Horii et al., 1965).

Potential Anticancer Properties

There is emerging interest in the potential anticancer properties of allosecurinine. For instance, a study explored the cytotoxic effects of securinine and allosecurinine on HeLa cells. While securinine showed significant potency, the activity of allosecurinine was lower, indicating a need for further evaluation of its anticancer properties (Stefanowicz-Hajduk, Sparzak-Stefanowska, Krauze-Baranowska, & Ochocka, 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Allosecurinin, also known as Phyllochrysine, is a Securinega alkaloid isolated from M.indica and M.discoidea It is known to exhibit antifungal activity .

Mode of Action

It is known to exhibit antifungal activity This suggests that it may interact with specific targets in fungal cells to inhibit their growth or proliferation

Pharmacokinetics

A molecular docking study has shown that allosecurinin has a binding energy value of -76 Kcal/mol against CotH2, a receptor in Rhizpous delemar This suggests that Allosecurinin may have good binding affinity to its targets, which could influence its bioavailability

Result of Action

The result of Allosecurinin’s action is the inhibition of fungal growth or proliferation, given its antifungal activity

Eigenschaften

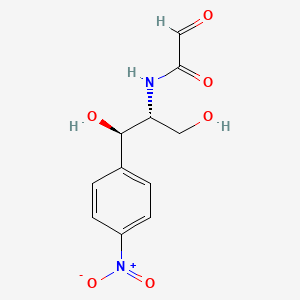

IUPAC Name |

14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZMSZQQJRKFBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859919 | |

| Record name | 9,10,11,11a-Tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884-68-4, 1857-30-3, 6704-68-3, 5610-40-2 | |

| Record name | 2-Allosecurinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinan-11-one, (7beta,9beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001857303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allosecurinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Virosecurinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Securinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Allosecurinine a potential treatment option for mucormycosis?

A1: Research suggests that Allosecurinine exhibits promising inhibitory activity against Rhizopus delemar, a fungal species responsible for mucormycosis. This fungal pathogen utilizes spore-coating proteins, particularly CotH1, CotH2, and CotH3, to invade host cells. Molecular docking studies [] have revealed that Allosecurinine demonstrates strong binding affinity to the CotH2 receptor of Rhizopus delemar with a binding energy value of -7.6 Kcal/mol. This suggests that Allosecurinine could potentially interfere with the binding of Rhizopus delemar to host cells, thus inhibiting the invasion process and offering a potential therapeutic avenue for mucormycosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-acetyloxy-2-methylbutanoate](/img/structure/B1212236.png)